molecular formula C17H22BrN3 B13193103 4-(4-bromophenyl)-3-(2-cyclohexylethyl)-1H-pyrazol-5-amine

4-(4-bromophenyl)-3-(2-cyclohexylethyl)-1H-pyrazol-5-amine

Cat. No.: B13193103
M. Wt: 348.3 g/mol
InChI Key: HLLRPCJRIADKQH-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-3-(2-cyclohexylethyl)-1H-pyrazol-5-amine is a pyrazole-based compound characterized by:

  • Position 4: A 4-bromophenyl group, providing electron-withdrawing properties and steric bulk.
  • Position 3: A 2-cyclohexylethyl chain, contributing lipophilicity and conformational flexibility.

Its design aligns with trends in pyrazole derivatives, where substituent positioning and electronic properties critically influence activity .

Properties

Molecular Formula

C17H22BrN3

Molecular Weight

348.3 g/mol

IUPAC Name

4-(4-bromophenyl)-5-(2-cyclohexylethyl)-1H-pyrazol-3-amine

InChI

InChI=1S/C17H22BrN3/c18-14-9-7-13(8-10-14)16-15(20-21-17(16)19)11-6-12-4-2-1-3-5-12/h7-10,12H,1-6,11H2,(H3,19,20,21)

InChI Key

HLLRPCJRIADKQH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CCC2=C(C(=NN2)N)C3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

The synthesis of 4-(4-bromophenyl)-3-(2-cyclohexylethyl)-1H-pyrazol-5-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester.

    Introduction of the bromophenyl group: This step involves the bromination of the phenyl ring using bromine or a brominating agent such as N-bromosuccinimide (NBS).

    Attachment of the cyclohexylethyl group: This can be done through a Friedel-Crafts alkylation reaction using cyclohexylethyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl3).

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

4-(4-bromophenyl)-3-(2-cyclohexylethyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling reactions: The bromophenyl group can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 4-(4-bromophenyl)-3-(2-cyclohexylethyl)-1H-pyrazol-5-amine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Substituent Effects on Molecular Properties

The table below compares key structural and physicochemical features of the target compound with analogs:

Compound Name Substituents (Position 3/4) Molecular Formula Molecular Weight Key Properties
Target Compound 3: 2-cyclohexylethyl; 4: 4-bromophenyl C₁₇H₂₁BrN₃ 347.27 g/mol High lipophilicity (cyclohexylethyl)
4-(4-Fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine 3: CF₃; 4: 4-fluorophenyl C₁₀H₇F₄N₃ 257.18 g/mol Electron-withdrawing groups enhance metabolic stability
1-(4-Bromophenyl)-4-phenyl-1H-pyrazol-5-amine 3: H; 4: 4-bromophenyl; 1: phenyl C₁₅H₁₂BrN₃ 314.18 g/mol Planar aromatic system; moderate solubility
4-Bromo-5-phenyl-1H-pyrazol-3-amine 3: NH₂; 4: Br; 5: phenyl C₉H₈BrN₃ 238.08 g/mol Compact structure; polar (amine group)
3-(4-Bromophenyl)-1H-pyrazol-5-amine 3: 4-bromophenyl; 5: NH₂ C₉H₈BrN₃ 238.08 g/mol Dual aromatic/amine functionality

Key Observations :

  • Electronic Effects : Bromine (electron-withdrawing) at position 4 may stabilize the pyrazole ring, whereas fluorine or CF₃ groups (e.g., ) enhance electronegativity, affecting binding to targets like kinases .
Kinase Inhibition
  • Regioisomerism : Switching substituents between positions 3 and 4 in pyrazoles can drastically alter kinase selectivity. For example, 4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine inhibits tumor-associated kinases (VEGFR2, EGFR), while its regioisomer targets p38αMAP kinase . The target compound’s cyclohexylethyl group may favor interactions with hydrophobic kinase pockets.
  • Substituent Size : Bulky groups (e.g., cyclohexylethyl) could limit binding to shallow active sites but improve selectivity for deeper cavities .
Enzyme Inhibition
  • Botulinum Toxin Inhibition: Pyrazol-5-amine derivatives converted to mercaptoacetamides (e.g., 3-(4-bromophenyl)-1H-pyrazol-5-amine → 2-mercaptoacetamide) show enhanced BoNTA-LC inhibition .
Anticancer Activity
  • Thiadiazole-Pyrazole Hybrids: Compounds like ethyl 5-((3-(1-(4-bromophenyl)-1H-pyrazol-4-yl)methylene)hydrazono)-4-tolyl-1,3,4-thiadiazole-2-carboxylate (Fig. 48, ) exhibit potent activity against breast cancer cells. The target compound’s bromophenyl group may similarly engage in π-π stacking with oncogenic targets.

Biological Activity

4-(4-Bromophenyl)-3-(2-cyclohexylethyl)-1H-pyrazol-5-amine, with CAS number 1311506-40-7, is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a bromophenyl group and a cyclohexylethyl moiety, contributing to its pharmacological properties.

Molecular Characteristics

  • Molecular Formula : C₁₇H₂₂BrN₃
  • Molecular Weight : 348.28 g/mol
  • Structural Features : The compound features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. Specifically, compounds similar to this compound have been shown to inhibit various cancer cell lines through mechanisms such as:

  • Inhibition of Kinases : Many pyrazole derivatives target kinases involved in tumor growth and proliferation. For example, compounds have demonstrated inhibitory activity against BRAF(V600E) and EGFR kinases, which are critical in the signaling pathways of several cancers .
  • Cell Viability Reduction : In vitro studies have shown that certain pyrazole derivatives can significantly reduce the viability of cancer cell lines, indicating their potential as therapeutic agents .

Anti-inflammatory Properties

Pyrazole compounds are also recognized for their anti-inflammatory effects. They can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines. The specific mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation .

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been explored extensively. Studies have highlighted:

  • Bacteriostatic Effects : Certain derivatives exhibit bacteriostatic activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting a promising avenue for developing new antibiotics .
  • Mechanisms of Action : Research has indicated that these compounds may interfere with bacterial cell wall synthesis or other vital processes within microbial cells .

Study on Antitumor Activity

A study conducted on various pyrazole derivatives revealed that modifications in the substituents significantly impact their antitumor efficacy. Specifically, compounds with bulky groups demonstrated enhanced potency against specific cancer types. This study emphasizes the importance of structure-activity relationships (SAR) in designing effective anticancer agents .

Study on Anti-inflammatory Effects

In a detailed investigation into the anti-inflammatory properties of pyrazole derivatives, it was found that these compounds could effectively inhibit TNF-alpha production in macrophage models. This inhibition suggests their potential use in treating inflammatory diseases such as rheumatoid arthritis and other chronic inflammatory conditions .

Data Table

Activity Type Effect Mechanism Reference
AntitumorInhibition of cell viabilityTargeting BRAF(V600E), EGFR
Anti-inflammatoryReduction of cytokine levelsInhibition of COX enzymes
AntimicrobialBacteriostatic against MRSAInterference with cell wall synthesis

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